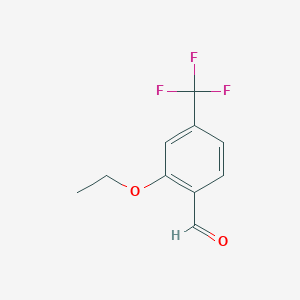

2-Ethoxy-4-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 2-Ethoxy-4-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9-5-8(10(11,12)13)4-3-7(9)6-14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZRYFWJEWNUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626175 | |

| Record name | 2-Ethoxy-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334018-36-9 | |

| Record name | 2-Ethoxy-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Substituted Trifluoromethylbenzaldehydes for Advanced Research and Drug Development

This guide provides an in-depth exploration of a critical class of organic compounds: substituted trifluoromethylbenzaldehydes. While the specific isomer, 2-Ethoxy-4-(trifluoromethyl)benzaldehyde, is not widely documented with a dedicated CAS number in prominent databases, this document will focus on its closely related and commercially available isomers. Understanding the synthesis, properties, and applications of these analogs offers invaluable insights for researchers, medicinal chemists, and professionals in drug development, as the underlying principles of reactivity and biological interaction are often translatable across isomers.

The strategic incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] When combined with an alkoxy group, such as ethoxy or methoxy, the resulting benzaldehyde derivative becomes a versatile building block for a diverse range of complex molecules and active pharmaceutical ingredients (APIs).

Core Identifiers of Key Isomers and Analogs

Precise identification is paramount in chemical research and development. Below is a table summarizing the key identifiers for several structurally related and commercially available substituted trifluoromethylbenzaldehydes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |

| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | C₈H₅F₃O | 174.12 | C1=CC(=CC=C1C=O)C(F)(F)F[4] |

| 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | C₈H₅F₃O | 174.12 | C1=CC=C(C(=C1)C=O)C(F)(F)F[5] |

| 4-Ethoxy-3-(trifluoromethyl)benzaldehyde | 883541-11-5 | C₁₀H₉F₃O₂ | 218.17 | CCOC1=C(C=C(C=C1)C=O)C(F)(F)F[6] |

| 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | 58914-34-4 | C₈H₅F₃O₂ | 190.12 | C1=CC(=C(C=C1C(F)(F)F)O)C=O[7] |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | C₈H₄F₄O | 192.11 | C1=CC(=C(C=C1F)C=O)C(F)(F)F[8] |

| 2-Ethoxy-4-(trifluoromethoxy)benzaldehyde | Not Available | C₁₀H₉F₃O₃ | 234.17 | C1=CC(=CC(=C1OCC)C=O)OC(F)(F)F |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol or the reduction of a benzonitrile or benzoyl chloride derivative. For trifluoromethylated benzaldehydes, specific synthetic routes are employed to introduce the aldehyde and trifluoromethyl groups onto the benzene ring.

Illustrative Synthetic Pathway: Synthesis of 4-(Trifluoromethyl)benzaldehyde

A common method for the synthesis of 4-(Trifluoromethyl)benzaldehyde involves the reduction of 4-(trifluoromethyl)benzonitrile. This transformation can be achieved using a variety of reducing agents, with a notable example being the use of a nickel/aluminum alloy catalyst in the presence of formic acid.[9]

Experimental Protocol:

-

Reaction Setup: A Parr hydrogenation bottle is purged with nitrogen gas.

-

Charging the Vessel: The vessel is charged with 25 g of 4-(trifluoromethyl)benzonitrile, 250 mL of 75% aqueous formic acid, and 3.0 g of powdered nickel/aluminum alloy catalyst (50/50).[9]

-

Reaction Conditions: The reaction mixture is shaken at 80°C under a hydrogen gas pressure of 3 atmospheres for 16 hours.[9]

-

Workup and Isolation: The reaction mixture is then subjected to continuous extraction with dichloromethane. The organic extracts are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product.[9]

Causality Behind Experimental Choices:

-

Catalyst: The nickel/aluminum alloy is a robust catalyst for the reduction of nitriles.

-

Solvent and Reducing Agent: Aqueous formic acid serves as both a solvent and a source of hydrogen for the reduction.

-

Temperature and Pressure: The elevated temperature and pressure are necessary to drive the reaction to completion in a reasonable timeframe.

Workflow Diagram:

Caption: General hazards associated with this class of compounds.

Conclusion

While the specific compound 2-Ethoxy-4-(trifluoromethyl)benzaldehyde may be a niche or novel chemical, the broader family of substituted trifluoromethylbenzaldehydes represents a class of molecules with significant utility in scientific research and industrial applications. Their unique combination of an aldehyde functional group and a trifluoromethyl substituent makes them powerful building blocks for the synthesis of complex organic molecules with tailored properties. A thorough understanding of their synthesis, properties, and handling is essential for any researcher or scientist working in the fields of medicinal chemistry, agrochemistry, and material science.

References

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

- NIST. (n.d.). Benzaldehyde, 2-ethoxy-.

-

PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- EPA. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzaldehyde Properties.

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2021, August 13). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

PubMed. (2019, November 15). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Frontiers. (2021, May 28). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Ethoxy-3-(trifluoromethyl)benzaldehyde [synhet.com]

- 7. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sfdchem.com [sfdchem.com]

- 9. prepchem.com [prepchem.com]

Solubility Profile of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde in Common Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde, a key building block in modern synthetic chemistry. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as an authoritative resource for scientists aiming to generate and interpret high-quality solubility data. We present a robust workflow, from experimental setup using the gold-standard isothermal equilibrium method to quantitative analysis via High-Performance Liquid Chromatography (HPLC), ensuring data integrity and reproducibility.

Introduction: The Critical Role of Solubility

2-Ethoxy-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde whose structural motifs—an ethoxy group, a trifluoromethyl group, and a reactive aldehyde—make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group, for instance, is often incorporated to enhance metabolic stability or modify lipophilicity.

Understanding the solubility of this compound is not an academic exercise; it is a fundamental prerequisite for efficient process development. Key applications include:

-

Reaction Solvent Selection: Identifying suitable solvents that can dissolve reactants to a desired concentration is crucial for optimizing reaction kinetics and yield.

-

Crystallization & Purification: The selection of an appropriate solvent/anti-solvent system for crystallization is directly dependent on temperature-dependent solubility profiles.

-

Formulation Development: For APIs, solubility in various excipients and solvent systems dictates the feasibility of different dosage forms and directly impacts bioavailability.

This guide establishes a comprehensive framework for systematically evaluating the solubility of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde across a range of common organic solvents, providing the foundational data needed for informed decision-making in a research and development setting.

Physicochemical Properties of the Solute

Before embarking on experimental measurements, it is essential to understand the basic physicochemical properties of the solute. These properties provide a theoretical basis for predicting its solubility behavior.

| Property | Value (Estimated) | Significance |

| Chemical Structure | The presence of a polar aldehyde, an electron-donating ethoxy group, and a lipophilic -CF3 group suggests a molecule of intermediate polarity. | |

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 234.17 g/mol | Influences dissolution kinetics and molar concentration calculations. |

| Appearance | Colorless to pale yellow liquid/low melting solid | Physical state at ambient temperature is a key handling consideration. The analogous compound 4-(Trifluoromethyl)benzaldehyde is a liquid at room temperature[1][2][3][4]. |

| Boiling Point | ~220-240 °C (at 760 mmHg) | Indicates low volatility under standard conditions. |

| Calculated logP | ~2.5 - 3.5 | Suggests moderate lipophilicity, predicting better solubility in organic solvents than in water. |

Note: Experimental data for this specific molecule is not widely published. Values are estimated based on its chemical structure and data from analogous compounds.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by thermodynamics. A negative Gibbs free energy of mixing (ΔGmix) favors dissolution, a relationship described by the equation: ΔGmix = ΔHmix – TΔSmix. While the entropy of mixing (ΔSmix) is generally positive and favors dissolution, the enthalpy of mixing (ΔHmix) is the determining factor.

"Like Dissolves Like": The Role of Polarity

The most intuitive principle is that substances with similar polarities tend to be miscible. Solvents can be broadly categorized, and predicting solubility can start from this basis:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Primarily interact via van der Waals dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Possess a dipole moment but lack acidic protons. They can act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Possess a dipole moment and can both donate and accept hydrogen bonds.

Given its structure, 2-Ethoxy-4-(trifluoromethyl)benzaldehyde is expected to exhibit highest solubility in moderately polar to polar aprotic solvents that can effectively solvate both the aromatic ring and the polar functional groups.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[5][6][7] It deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar HSP values are likely to be soluble in one another.[8] This three-dimensional approach is far more predictive than a single polarity index and is widely used in the coatings and polymer industries to select appropriate solvents.[9]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining solubility is the isothermal equilibrium (shake-flask) method .[10][11][12] This technique measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound, representing the true thermodynamic solubility.[11]

Materials & Equipment

-

Solute: 2-Ethoxy-4-(trifluoromethyl)benzaldehyde (>98% purity)

-

Solvents: HPLC-grade solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator set to 25.0 ± 0.5 °C

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14]

-

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Experimental workflow for isothermal solubility determination.

Step-by-Step Protocol: Isothermal Equilibrium Method

-

Preparation: Add an excess amount of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde to a series of glass vials. An amount sufficient to ensure a solid phase remains after equilibration is key; typically, 20-50 mg is adequate for a 2 mL solvent volume.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium.

-

Expert Insight: Equilibrium is not instantaneous. For many organic systems, 24 to 48 hours is a standard duration. To validate this, one can perform a time-to-equilibrium study by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a stable plateau.[10]

-

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean, pre-weighed vial.

-

Trustworthiness: Filtration is a critical self-validating step. It ensures that no microscopic, undissolved solid particles are transferred, which would artificially inflate the measured solubility.

-

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve. Both volumetric and gravimetric dilutions are acceptable, with the latter often providing higher precision.

Analytical Quantification: Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the industry-standard technique for quantifying small organic molecules due to its high sensitivity, specificity, and robustness.[15][16][17]

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is suitable.

-

Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of Acetonitrile and Water.

-

Wavelength Selection: The UV detection wavelength should be set to a λmax of the analyte for maximum sensitivity. For a benzaldehyde derivative, this is typically in the 254-280 nm range.

-

Calibration: Prepare a series of calibration standards of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area versus concentration. The curve must exhibit excellent linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted samples from the solubility experiment. Use the peak area from the resulting chromatogram and the linear regression equation from the calibration curve to calculate the precise concentration of the diluted sample.

-

Final Calculation: Account for the dilution factor to determine the original concentration in the saturated solution. This final value is the solubility.

Results and Data Presentation

The following table presents a representative, hypothetical solubility profile of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde at 25 °C. These values are based on theoretical principles and are intended for illustrative purposes.

Table 1: Hypothetical Solubility of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde at 25 °C

| Solvent | Solvent Class | Polarity Index (P')[18][19][20] | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Non-Polar | 0.1 | < 5 | < 0.02 |

| Toluene | Non-Polar (Aromatic) | 2.4 | 150 | 0.64 |

| Dichloromethane | Polar Aprotic | 3.1 | > 500 (freely soluble) | > 2.14 |

| Ethyl Acetate | Polar Aprotic | 4.4 | > 500 (freely soluble) | > 2.14 |

| Acetone | Polar Aprotic | 5.1 | > 500 (freely soluble) | > 2.14 |

| Acetonitrile | Polar Aprotic | 5.8 | 210 | 0.90 |

| Ethanol | Polar Protic | 4.3 | 250 | 1.07 |

| Methanol | Polar Protic | 5.1 | 180 | 0.77 |

| Water | Polar Protic | 10.2 | < 0.1 (practically insoluble) | < 0.0004 |

Visualizing Solubility Relationships

The relationship between solvent choice and solubility can be visualized to reveal underlying physicochemical trends.

Caption: Relationship between solvent class and predicted solubility.

Discussion and Practical Insights

The hypothetical data in Table 1 aligns with theoretical expectations. The compound exhibits very high solubility in polar aprotic solvents like Dichloromethane, Ethyl Acetate, and Acetone. This is the "sweet spot" where the solvent's polarity is well-matched to the solute's blend of aromatic, ether, and aldehyde functionalities.

-

Low Solubility in Hexane: The low polarity of hexane cannot effectively overcome the crystal lattice energy of the solute, resulting in poor solubility.

-

Moderate Solubility in Toluene: While non-polar, the aromatic π-π stacking interactions between toluene and the solute's benzene ring enhance solubility compared to aliphatic hexane.

-

High Solubility in Polar Aprotics: These solvents (DCM, EtOAc, Acetone) have strong dipole moments that can interact favorably with the polar C=O and C-O-C bonds of the solute, leading to excellent solvation.

-

Good but Lower Solubility in Alcohols: Polar protic solvents like methanol and ethanol can solvate the solute, but they also have strong self-association through hydrogen bonding. This solvent-solvent interaction competes with solvent-solute interaction, slightly reducing the overall solubility compared to the best aprotic solvents.

-

Insolubility in Water: The large, non-polar trifluoromethyl and aromatic portions of the molecule dominate its character, making it highly hydrophobic and practically insoluble in water.

Implications for R&D:

-

Process Chemistry: Dichloromethane or Ethyl Acetate would be excellent candidates for reaction solvents.

-

Purification: A crystallization could be designed using a highly soluble solvent like Acetone or Ethyl Acetate, with a non-polar anti-solvent like Hexane to induce precipitation and achieve high recovery.

Conclusion

This guide has detailed a robust, first-principles approach to determining and interpreting the solubility profile of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde. By combining the gold-standard isothermal equilibrium method with precise HPLC quantification, researchers can generate the high-quality, reliable data essential for process optimization, purification, and formulation. The principles and protocols outlined herein provide a self-validating framework that ensures scientific integrity and enables the confident application of solubility data to accelerate drug development and chemical manufacturing workflows.

References

-

PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

-

Scribd. Introduction to Solubility Parameters. Available at: [Link]

-

Scribd. Solvent Polarity and Miscibility Chart. Available at: [Link]

-

Hansen Solubility. The Handbook - Hansen Solubility Parameters. Available at: [Link]

-

Shodex. Polarities of Solvents. Available at: [Link]

-

ResearchGate. (2013). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]

-

PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available at: [Link]

-

ResearchGate. (2016). (PDF) Polarity Index. Available at: [Link]

-

West Pharma. Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

-

American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. Available at: [Link]

-

Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Wikipedia. High-performance liquid chromatography. Available at: [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

-

University of Rochester. Solvents and Polarity. Available at: [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

iChemical. 2-Fluoro-4-(trifluoromethyl)benzaldehyde, CAS No. 89763-93-9. Available at: [Link]

-

Wikipedia. 4-Trifluoromethylbenzaldehyde. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)benzaldehyde. Available at: [Link]

Sources

- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]

- 3. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 9. paint.org [paint.org]

- 10. researchgate.net [researchgate.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hovione.com [hovione.com]

- 18. Polarity Index [macro.lsu.edu]

- 19. shodex.com [shodex.com]

- 20. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 2-Ethoxy-4-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Safe Handling of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde

Senior Application Scientist's Foreword: As professionals in research and drug development, we frequently encounter novel chemical entities for which comprehensive safety data may not be readily available. This guide addresses such a scenario for 2-Ethoxy-4-(trifluoromethyl)benzaldehyde (CAS No. 334018-36-9). A thorough search has revealed a lack of a complete, officially registered Safety Data Sheet (SDS) for this specific compound.[1] Therefore, this document has been constructed with the highest commitment to scientific integrity and the precautionary principle. The following guidance is synthesized from the safety profiles of structurally analogous compounds, providing a robust framework for risk assessment and safe handling. Each recommendation is grounded in data from closely related molecules to build a reliable, albeit extrapolated, safety profile.

Section 1: Inferred Hazard Identification and Classification

Due to the absence of specific GHS classification for 2-Ethoxy-4-(trifluoromethyl)benzaldehyde, we must infer its potential hazards from related structures. The primary structural motifs are an aldehyde group, an ethoxy group, and a trifluoromethyl group on a benzene ring.

Based on analogues like 4-(Trifluoromethyl)benzaldehyde, 2-(Trifluoromethyl)benzaldehyde, and 4-(Trifluoromethoxy)benzaldehyde, the compound is likely to be classified as follows:

-

Skin Irritation, Category 2: Nearly all benzaldehyde derivatives with trifluoromethyl groups are classified as skin irritants.[2][3][4]

-

Serious Eye Irritation, Category 2/2A: This is a consistent classification across all examined analogues.[2][3][4][5]

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory system): Many related compounds may cause respiratory irritation.[3][4]

-

Acute Oral Toxicity, Category 4 (Harmful if swallowed): This is a potential hazard based on data for compounds like 4-(Trifluoromethoxy)benzaldehyde.[6]

-

Combustible Liquid, Category 4: The benzaldehyde backbone suggests the material is likely combustible.[3][4][6]

Anticipated GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Anticipated Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

H227: Combustible liquid.

-

-

Anticipated Precautionary Statements:

-

P261: Avoid breathing vapors or mist.[3]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[2]

-

Section 2: Physical and Chemical Properties (Comparative Data)

No specific physical properties for 2-Ethoxy-4-(trifluoromethyl)benzaldehyde are published. The table below compiles data from structural analogues to provide an estimated profile. The causality is clear: the trifluoromethyl group significantly influences properties like boiling point and density, while the overall benzaldehyde structure dictates its general state and solubility.

| Property | Value | Source Compound (CAS No.) |

| Molecular Formula | C₁₀H₉F₃O₂ | 2-Ethoxy-4-(trifluoromethyl)benzaldehyde |

| Molecular Weight | 218.17 g/mol | 2-Ethoxy-4-(trifluoromethyl)benzaldehyde |

| Physical State | Likely a Liquid | Benzaldehyde (100-52-7)[7] |

| Appearance | Likely Clear, colorless to light yellow liquid | 4-(Trifluoromethyl)benzaldehyde (455-19-6)[8] |

| Odor | Characteristic aromatic aldehyde | Benzaldehyde (100-52-7)[7] |

| Boiling Point | ~181 °C | 4-Fluorobenzaldehyde (459-57-4) |

| Flash Point | Likely > 62 °C | 4-Fluorobenzaldehyde (459-57-4) |

| Density | Likely > 1.1 g/mL | 4-Ethoxybenzaldehyde (10031-82-0) |

Section 3: Risk Assessment and Handling Workflow

The handling of a substance with an incomplete safety profile necessitates a rigorous and cautious workflow. The following diagram outlines the logical steps from initial assessment to disposal, ensuring a self-validating system of safety.

Caption: Risk management workflow for handling chemicals with limited safety data.

Section 4: First-Aid Measures

These protocols are based on the consistent recommendations for irritant and potentially harmful benzaldehyde derivatives.[1][2][4][6]

-

General Advice: Show this safety guide to the doctor in attendance. First responders should protect themselves.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[2]

-

In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[1][2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Section 5: Fire-Fighting Measures

The combustible nature of related compounds dictates these procedures.[3][6]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][4]

-

Specific Hazards Arising from the Chemical:

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1]

Section 6: Accidental Release Measures

The primary objective is to contain the spill, prevent environmental release, and protect personnel, drawing from standard procedures for liquid organic irritants.[2][3]

-

Personal Precautions: Use personal protective equipment (see Section 8). Avoid breathing vapors. Ensure adequate ventilation. Remove all sources of ignition.[2][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[8]

-

Methods for Containment and Cleaning Up:

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Section 7: Handling and Storage

The causality behind these recommendations relates to the compound's likely sensitivity to air and its combustible and irritant nature.

-

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation of vapors.[8]

-

Handle only in a well-ventilated area, preferably inside a chemical fume hood.[8]

-

Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[2][3]

-

Wear all personal protective equipment as specified in Section 8.

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

-

-

Conditions for Safe Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6]

-

Structurally related compounds are often air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to maintain integrity.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[2][3]

-

Section 8: Exposure Controls and Personal Protection

-

Engineering Controls:

-

Work should be performed in a chemical fume hood to maintain exposure levels as low as possible.

-

Ensure that eyewash stations and safety showers are close to the workstation location.[2]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield may be required for splash-prone operations.[2]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves prior to use and use proper glove removal technique.

-

Skin and Body Protection: Wear a lab coat or impervious protective clothing.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.

-

Section 9: Stability and Reactivity

-

Reactivity: No specific data available. Hazardous polymerization is not expected to occur based on general benzaldehyde chemistry.

-

Chemical Stability: Likely stable under recommended storage conditions (cool, dry, inert atmosphere).[2] Benzaldehydes can be sensitive to air, slowly oxidizing to the corresponding benzoic acid.[7]

-

Conditions to Avoid: Exposure to air, moisture, heat, flames, and ignition sources.[3][6]

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and reducing agents.[2][3]

-

Hazardous Decomposition Products: Under combustion, forms carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[3][4]

Section 10: Toxicological and Ecological Information

-

Toxicological Information: No specific toxicological studies have been performed on 2-Ethoxy-4-(trifluoromethyl)benzaldehyde. The health effects are inferred from analogues:

-

Acute Effects: Likely harmful if swallowed.[6] Causes serious eye irritation and skin irritation.[2][3][4] Inhalation may cause respiratory tract irritation.[3]

-

Chronic Effects: Long-term exposure to respiratory irritants may lead to respiratory system disease.[8] The toxicological properties have not been fully investigated.[3]

-

-

Ecological Information: No specific data is available. However, many fluorinated aromatic compounds are toxic to aquatic life and may have long-lasting effects.[8] It is imperative to prevent its release into the environment. Do not discharge into sewers or waterways.[8]

Section 11: Disposal Considerations

All waste must be handled as hazardous.

-

Waste Treatment Methods: Dispose of this material and its container at a licensed hazardous-waste disposal plant. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter the environment.

References

-

Fisher Scientific. Safety Data Sheet: 2-(Trifluoromethyl)benzaldehyde. [Link]

-

PubChem. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. [Link]

-

Techno PharmChem. Safety Data Sheet: BENZALDEHYDE. [Link]

-

ChemSupply Australia. Safety Data Sheet: Benzaldehyde. [Link]

Sources

Methodological & Application

The Strategic deployment of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of fluorine-containing substituents has become a paramount strategy to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. 2-Ethoxy-4-(trifluoromethyl)benzaldehyde emerges as a highly valuable and versatile building block in this context, offering a unique combination of electronic and steric properties that can be exploited for the efficient construction of diverse heterocyclic frameworks.

This technical guide provides an in-depth exploration of the application of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde in the synthesis of three key classes of heterocycles: pyridines, pyrimidines, and quinolines. We will delve into the mechanistic underpinnings of these classical multicomponent reactions, provide detailed, field-proven protocols, and offer insights into the causal factors influencing experimental outcomes.

I. The Hantzsch Synthesis of Dihydropyridines and Pyridines

The Hantzsch pyridine synthesis, a venerable yet remarkably robust multicomponent reaction, provides a direct and efficient route to 1,4-dihydropyridines (DHPs), which can be subsequently oxidized to the corresponding pyridines.[1][2] DHPs are of immense pharmacological importance, most notably as calcium channel blockers for the treatment of hypertension.[3]

The reactivity of the aldehyde component is a critical determinant of the reaction's success. The presence of an electron-withdrawing group, such as the trifluoromethyl group at the 4-position of the benzaldehyde, generally enhances the reaction rate and improves yields by increasing the electrophilicity of the carbonyl carbon.[4] Conversely, the electron-donating ethoxy group at the 2-position may have a moderating effect. This electronic push-pull system in 2-Ethoxy-4-(trifluoromethyl)benzaldehyde makes it an intriguing substrate for this transformation.

Mechanistic Rationale: A Symphony of Condensations and Cyclization

The Hantzsch synthesis proceeds through a cascade of well-understood reaction steps. The generally accepted mechanism involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation of the aldehyde with one equivalent of a β-ketoester, and an enamine from the reaction of a second equivalent of the β-ketoester with a nitrogen source, typically ammonia or ammonium acetate.[4] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine core.

Diagram 1: Hantzsch Pyridine Synthesis Workflow

A streamlined workflow for the Hantzsch synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-ethoxy-4-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is adapted from established Hantzsch synthesis procedures.[3]

Materials:

-

2-Ethoxy-4-(trifluoromethyl)benzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Ethoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.2 eq).

-

Add absolute ethanol (20-30 mL) to the flask.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the desired 1,4-dihydropyridine derivative.

-

For further purification, the crude product can be recrystallized from ethanol.

| Reactant | MW ( g/mol ) | Equivalents | Sample Amount (mmol) | Mass/Volume |

| 2-Ethoxy-4-(trifluoromethyl)benzaldehyde | 218.18 | 1.0 | 10 | 2.18 g |

| Ethyl acetoacetate | 130.14 | 2.2 | 22 | 2.86 g (2.78 mL) |

| Ammonium acetate | 77.08 | 1.2 | 12 | 0.92 g |

| Ethanol | - | - | - | 25 mL |

Table 1: Reagent quantities for the Hantzsch synthesis.

II. The Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[5] These scaffolds are prevalent in a variety of medicinally important compounds, including calcium channel blockers and mitotic kinesin Eg5 inhibitors.

The mechanism of the Biginelli reaction is acid-catalyzed and is believed to proceed through an N-acyliminium ion intermediate formed from the condensation of the aldehyde and urea.[6] The β-ketoester then adds to this electrophilic intermediate, followed by cyclization and dehydration to yield the DHPM product. The electron-withdrawing trifluoromethyl group in 2-Ethoxy-4-(trifluoromethyl)benzaldehyde is expected to favor the initial condensation step.

Diagram 2: Biginelli Reaction Mechanism

Key steps in the Biginelli reaction mechanism.

Experimental Protocol: Synthesis of 4-(2-Ethoxy-4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol is based on well-established Biginelli reaction procedures.[7][8]

Materials:

-

2-Ethoxy-4-(trifluoromethyl)benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-Ethoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in ethanol (25 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

If precipitation is slow, cool the flask in an ice bath.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

| Reactant | MW ( g/mol ) | Equivalents | Sample Amount (mmol) | Mass/Volume |

| 2-Ethoxy-4-(trifluoromethyl)benzaldehyde | 218.18 | 1.0 | 10 | 2.18 g |

| Ethyl acetoacetate | 130.14 | 1.1 | 11 | 1.43 g (1.39 mL) |

| Urea | 60.06 | 1.5 | 15 | 0.90 g |

| Ethanol | - | - | - | 25 mL |

| Conc. HCl | - | catalytic | - | 2-3 drops |

Table 2: Reagent quantities for the Biginelli reaction.

III. Quinoline Synthesis: Accessing a Privileged Heterocycle

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Several named reactions provide access to the quinoline core, with the Combes and Friedländer syntheses being particularly versatile.

A. The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[9][10] The reaction proceeds via the formation of an enamine intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline.

B. The Friedländer Annulation

The Friedländer synthesis provides a convergent route to quinolines through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][11] This reaction can be catalyzed by either acid or base.

For the application of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde in quinoline synthesis, it would typically be used to first synthesize a chalcone or a similar intermediate, which would then undergo cyclization with a suitable nitrogen source. A more direct approach would be to use a derivative of this aldehyde, such as 2-amino-6-ethoxy-4-(trifluoromethyl)benzaldehyde, in a Friedländer-type reaction.

Diagram 3: General Quinoline Synthesis Strategy

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. jetir.org [jetir.org]

- 8. chemmethod.com [chemmethod.com]

- 9. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Strategic Integration of Fluorinated Building Blocks in Medicinal Chemistry

Introduction: The "Fluorine Effect" in Drug Architecture

In modern medicinal chemistry, fluorine is not merely a substituent; it is a structural editor. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. The strategic incorporation of fluorinated building blocks allows for the precise modulation of physicochemical properties—specifically lipophilicity (

This guide moves beyond basic substitution, providing actionable protocols for integrating high-value fluorinated motifs (

Part 1: Strategic Selection of Building Blocks

Before synthesis, the selection of the specific fluorinated motif must be driven by the desired physicochemical outcome. The following decision matrix correlates structural modifications with their impact on drug-like properties.

Comparative Properties of Fluorinated Motifs[1][2][3][4]

| Motif | Van der Waals Radius (Å) | Electronegativity (Pauling) | Hammett Constant ( | Primary Application |

| Hydrogen (H) | 1.20 | 2.1 | 0.00 | Baseline |

| Fluorine (F) | 1.47 | 4.0 | 0.06 | Metabolic blocking, pKa modulation |

| Trifluoromethyl ( | 2.70 | 3.5 | 0.54 | Lipophilicity boost, Bioisostere for Isopropyl |

| Pentafluorosulfanyl ( | 2.94 | 3.65 | 0.68 | "Super-CF3", High stability, Dipole modulation |

Analyst Insight: While

is the standard for increasing lipophilicity, thegroup is emerging as a superior alternative when higher electronegativity and hydrolytic stability are required. It is chemically robust and provides a unique square-pyramidal geometry that can restrict conformational flexibility.

Logic Flow: Selection Strategy

Figure 1: Decision tree for selecting fluorinated motifs based on ADME/Tox liabilities.

Part 2: Synthetic Protocols

Protocol A: Late-Stage C-H Trifluoromethylation (Photoredox)

Objective: Direct installation of a

Mechanism:

The reaction proceeds via a Single Electron Transfer (SET) mechanism where a photocatalyst (Ir or Ru based) reduces the trifluoromethyl source (e.g., Triflyl chloride) to generate an electrophilic

Materials

-

Substrate: 1.0 equiv (Heteroarene)

-

Reagent: Triflyl chloride (

) or Sodium triflinate (Langlois Reagent, 2.0 equiv) -

Photocatalyst:

(1 mol%) -

Solvent: Acetonitrile (

) or DMSO -

Light Source: Blue LED (450 nm)

Step-by-Step Methodology

-

Setup: In a borosilicate glass vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol), Photocatalyst (1 mol%), and

(2.0 equiv). -

Degassing (Critical): Dissolve in anhydrous MeCN (5 mL). Sparge the solution with Argon for 15 minutes. Note: Oxygen is a radical quencher and will inhibit the reaction.

-

Reagent Addition: Add Triflyl chloride (

, 2.0 equiv) via syringe. -

Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 4-6 cm distance) while stirring vigorously at room temperature. A fan should be used to keep the reaction cool (< 30°C).

-

Monitoring: Monitor via LC-MS or

NMR after 4 hours. -

Workup: Dilute with EtOAc, wash with saturated

, dry over

Figure 2: Simplified photoredox catalytic cycle for radical trifluoromethylation.

Protocol B: Nucleophilic Deoxyfluorination (Alcohol Fluoride)

Objective: Conversion of

Materials

-

Substrate: Alcohol (primary or secondary)

-

Reagent: XtalFluor-E (1.2 equiv)

-

Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

(1.5 equiv) -

Solvent: Anhydrous Dichloromethane (

)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Add the alcohol substrate (1.0 mmol) and XtalFluor-E (1.2 mmol) to the flask. Add anhydrous

(5 mL). -

Addition (Exotherm Control): Cool the mixture to -78°C (dry ice/acetone bath). Add DBU (1.5 mmol) dropwise.

-

Why? The promoter activates the XtalFluor reagent.[3] Premature activation at room temperature can lead to elimination side products (alkenes).

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 2-12 hours.

-

Quenching: Quench with saturated aqueous

.-

Safety: Although XtalFluor is safer than DAST, hydrolysis still generates fluoride ions. Ensure proper PPE.

-

-

Extraction: Extract with

, dry over

Part 3: Analytical Validation ( qNMR)

Quantitative

qNMR Protocol:

-

Internal Standard: Select a standard with a shift distinct from your product.

-

Trifluorotoluene:

ppm -

Fluorobenzene:

ppm -

Trifluoroacetic Acid (TFA):[4]

ppm (Use capillary insert to avoid pH effects).

-

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (D1): Must be

(longitudinal relaxation time). Fluorine -

Spectral Width: Ensure it covers the entire range (+20 to -250 ppm).

-

Part 4: Safety & Handling

Critical Warning: While modern reagents like XtalFluor-E reduce risk, the generation of Hydrogen Fluoride (HF) is a constant possibility in fluorination chemistry.

-

HF Burns: HF penetrates skin and decalcifies bone. Pain may be delayed for hours.

-

Antidote: Calcium Gluconate Gel (2.5%) must be present on the benchtop before starting any experiment. In case of exposure, wash with water for 5 mins, then massage gel into the skin until medical help arrives.

-

Glassware: Avoid standard glass for reactions generating high concentrations of free HF; use PTFE (Teflon) or HDPE vessels if using HF-pyridine complexes directly.

References

-

Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Link

-

L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[6] The Journal of Organic Chemistry, 75(10), 3401-3411. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing groups: properties, reactivity, and applications. Chemical Reviews, 115(2), 1130-1190. Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Simpler fluorine chemistry [soci.org]

- 3. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

Scalable Synthesis of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde Derivatives

Application Note & Process Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde , a critical pharmacophore in the development of kinase inhibitors and metabolically stable agrochemicals. While traditional routes often rely on cryogenic lithiation or low-yielding formylation, this guide prioritizes a Nucleophilic Aromatic Substitution (

Introduction & Retrosynthetic Analysis[1]

The Strategic Value of the Scaffold

The 2-ethoxy-4-(trifluoromethyl)benzaldehyde motif combines two essential properties for medicinal chemistry:

-

Metabolic Stability: The trifluoromethyl (

) group blocks metabolic oxidation at the para-position while increasing lipophilicity. -

Solubility & Binding: The ethoxy (

) group provides a hydrogen-bond acceptor site and modulates solubility compared to the parent phenol.

Retrosynthetic Logic

To achieve scalability, we must avoid reagents that are hazardous (e.g.,

Pathway Selection:

-

Route A (Recommended):

displacement of an ortho-fluorine atom by ethoxide. The aldehyde group at the ortho position and the -

Route B (Alternative): Williamson ether synthesis starting from 2-hydroxy-4-(trifluoromethyl)benzaldehyde. Viable, but the starting material is often more expensive than the fluoro-analog.

-

Route C (Not Recommended): Formylation of 1-ethoxy-3-(trifluoromethyl)benzene via lithiation. Requires cryogenic cooling (

), making it energetically inefficient for scale-up.

Caption: Retrosynthetic analysis highlighting the

Detailed Experimental Protocol

Method: Regioselective Nucleophilic Aromatic Substitution (

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 192.11 | 1.0 | 100.0 g | Substrate |

| Sodium Ethoxide (21 wt% in EtOH) | 68.05 | 1.05 | ~190 mL | Nucleophile |

| Ethanol (Anhydrous) | 46.07 | Solvent | 500 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | 0.1 | ~3 mL | Quench |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and a nitrogen inlet adapter.

-

Charge the flask with 2-Fluoro-4-(trifluoromethyl)benzaldehyde (100 g) and Anhydrous Ethanol (400 mL) .

-

Cool the solution to

using an ice/water bath. Note: Cooling is critical to prevent side reactions such as the Cannizzaro reaction or over-substitution.

Step 2: Controlled Addition

-

Charge the Sodium Ethoxide solution (21% in EtOH) into a pressure-equalizing addition funnel.

-

Add the ethoxide solution dropwise over 45–60 minutes , maintaining the internal temperature below

.-

Process Insight: The reaction is exothermic. Rapid addition can lead to exotherm spikes that degrade the aldehyde.

-

-

Once addition is complete, allow the reaction to warm to Room Temperature (

) and stir for 2–3 hours.

Step 3: Reaction Monitoring

-

Monitor by HPLC or TLC (Solvent: 10% EtOAc in Hexanes).

-

Starting Material (

): Should be consumed (< 1%). -

Product (

): Major spot. -

Impurity Alert: Look for the carboxylic acid derivative (oxidation byproduct) near the baseline.

-

Step 4: Workup & Isolation (Chromatography-Free)

-

Cool the mixture back to

. -

Quench excess base by adding Acetic Acid (approx. 3 mL) until pH is neutral (pH 7).

-

Slowly add Cold Water (600 mL) to the ethanol solution with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Scalability Note: If the product oils out instead of precipitating, seed the mixture with authentic crystals or cool further to

.

-

-

Stir the slurry for 1 hour to ensure maximum yield.

-

Filter the solid using a Büchner funnel. Wash the cake with Water:Ethanol (4:1, 200 mL) to remove residual sodium fluoride salts.

Step 5: Purification

-

Dry the crude solid in a vacuum oven at

for 12 hours. -

Recrystallization (if required): Dissolve in minimum hot Heptane (

) containing 5% Ethanol. Cool slowly to RT, then to

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis, ensuring safety and quality control.

Caption: Operational workflow for the batch synthesis, emphasizing temperature control during addition and the precipitation-based workup.

Analytical Characterization Expectations

To validate the synthesis, the final product must meet the following spectral criteria.

| Technique | Expected Signal / Characteristic | Interpretation |

| Aldehyde proton ( | ||

| Aromatic proton (ortho to CHO) | ||

| Methylene of Ethoxy ( | ||

| Methyl of Ethoxy ( | ||

| Trifluoromethyl group ( | ||

| HPLC Purity | > 98.0% (Area %) | Single major peak |

| Appearance | White to pale yellow crystalline solid | Visual confirmation |

Troubleshooting & Optimization

Common Pitfall: Cannizzaro Reaction[5]

-

Symptom: Appearance of the corresponding benzyl alcohol and benzoic acid impurities.

-

Cause: High concentration of base combined with high temperature.

-

Solution: Strictly maintain

during NaOEt addition. Do not exceed 1.1 equivalents of base.

Common Pitfall: Incomplete Conversion

-

Symptom: Residual fluoro-starting material (> 2%).

-

Cause: Water in the solvent (EtO- acts as a base, OH- competes poorly) or insufficient time.

-

Solution: Use anhydrous ethanol . If reaction stalls, warm slightly to

, but monitor closely for byproducts.

Safety Note: Fluoride Waste

-

The reaction generates Sodium Fluoride (NaF) as a byproduct. While less toxic than HF, NaF is still hazardous. Ensure aqueous waste streams are treated according to local EHS regulations for fluoride disposal.

References

-

Nucleophilic Aromatic Substitution of Activated Fluorobenzenes

-

Synthesis of Alkoxy-Benzaldehydes (Analogous Protocols)

- Title: "Preparation method of 2-ethoxybenzaldehyde" (P

-

Source: Google Patents.[3]

- URL

-

Properties of 2-Fluoro-4-(trifluoromethyl)

-

General Protocol for Benzaldehyde Functionalization

- Title: "Application Notes and Protocols: Synthesis of 2-(Benzyloxy)

-

Source: BenchChem.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 2-hydroxy-4-(trifluoromethoxy)benzaldehyde (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Optimizing reaction temperature for 2-Ethoxy-4-(trifluoromethyl)benzaldehyde condensation

Technical Support Center: Condensation of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde

Welcome to the technical support guide for optimizing condensation reactions involving 2-Ethoxy-4-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction temperature optimization. Here, we address common challenges and provide practical, field-proven insights in a direct question-and-answer format to ensure you achieve the highest possible yield and purity in your experiments.

Frequently Asked Questions & Troubleshooting

Q1: What is the primary role of temperature in the condensation of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde, and what is the trade-off between reaction rate, yield, and purity?

A1: Temperature is a critical parameter that governs the kinetics and thermodynamics of the condensation process. The primary trade-off is between reaction speed and selectivity.

-

Reaction Rate: Increasing the reaction temperature provides the necessary activation energy for the reaction, leading to a faster formation of the product.[1] This is consistent with collision theory, where higher temperatures lead to more frequent and energetic molecular collisions.[1] For many Knoevenagel-type condensations, a moderate increase in temperature can significantly reduce reaction times.[2][3]

-

Yield and Purity: While higher temperatures accelerate the desired reaction, they can disproportionately accelerate undesired side reactions, leading to a decrease in both final yield and product purity.[4][5] The optimal temperature is one that achieves a reasonable reaction rate without promoting the significant formation of impurities. Studies have shown that for some condensation reactions, an optimal temperature exists, beyond which the yield begins to decrease due to degradation or side product formation.[2][4] For instance, in a solvent-free Knoevenagel condensation, raising the temperature from 90°C to higher levels led to a decreased yield of the desired cinnamic acid due to a subsequent decarboxylation reaction.[4]

The 2-ethoxy group on the benzaldehyde is electron-donating, while the 4-trifluoromethyl group is strongly electron-withdrawing. This "push-pull" electronic arrangement makes the carbonyl carbon highly electrophilic and reactive. Consequently, this substrate may not require extremely high temperatures compared to less activated aldehydes.

Q2: My reaction is proceeding very slowly or stalling at room temperature. Is simply increasing the heat the best solution?

A2: While low temperature is a likely cause for a slow reaction, it is not the only factor.[6] Before increasing the temperature, it is crucial to verify other reaction parameters. A systematic approach is recommended.

-

Catalyst Activity: The choice and activity of the catalyst are paramount. Most Knoevenagel condensations rely on a basic catalyst, such as piperidine, or greener alternatives like ammonium salts (e.g., ammonium bicarbonate).[7][8][9] Ensure the catalyst is not degraded and is used in the appropriate catalytic amount.

-

Solvent Choice: The solvent can significantly influence reaction rates. While some modern protocols utilize solvent-free conditions, traditional methods often use solvents like ethanol, toluene, or acetonitrile.[4][6][10] The solubility of your reactants and the stability of intermediates can be solvent-dependent.

-

Reactant Purity: Ensure the purity of your 2-Ethoxy-4-(trifluoromethyl)benzaldehyde and the active methylene compound (e.g., malononitrile, diethyl malonate). Impurities can inhibit the catalyst or introduce competing side reactions.

If these factors are confirmed to be optimal, a gradual increase in temperature is the logical next step. We recommend increasing the temperature in 15-20 °C increments, carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) to identify the point at which product formation is efficient without significant impurity spots appearing.[6]

Q3: I'm observing multiple spots on my TLC plate, indicating significant impurity formation. What are the likely side reactions, and how can temperature control mitigate them?

A3: The formation of multiple products is a classic sign that the reaction temperature may be too high, or the reaction has been left for too long.[6] Elevated temperatures can provide the activation energy for several undesired pathways.

-

Self-Condensation: The active methylene compound can react with itself, particularly if a strong base is used instead of a milder amine catalyst.[8]

-

Secondary Reactions of the Product: The desired α,β-unsaturated product can undergo further reactions. For example, in Knoevenagel-Doebner condensations using malonic acid, the initial product can undergo a second decarboxylation at high temperatures, leading to unwanted byproducts.[4] Dimerization or polymerization of the highly reactive conjugated product can also occur.[4]

-

Cannizzaro-type Reactions: Although less common with activated aldehydes in the presence of an active methylene partner, disproportionation reactions can occur under harsh basic conditions and high heat if the primary condensation is slow.

Mitigation Strategy: The most effective solution is to lower the reaction temperature.[6] This will slow down the primary reaction but will likely slow down the side reactions to a greater extent, improving selectivity. If lowering the temperature makes the reaction impractically slow, consider using a more active but mild catalyst or a solvent system that better facilitates the reaction at a lower temperature.

Data & Protocols

Table 1: Temperature Optimization Guide for Condensation Reactions

This table provides a general framework for optimizing temperature for the condensation of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde with an active methylene compound (e.g., malononitrile).

| Temperature Range | Expected Reaction Rate | Probable Yield | Potential Issues & Side Reactions |

| 25–40 °C (Room Temp) | Slow to Very Slow | Low to Moderate | Incomplete conversion; long reaction times required. |

| 40–60 °C | Moderate | Good to Excellent | Often the optimal range for activated aldehydes, balancing rate and purity. |

| 60–80 °C | Fast | Excellent to Good | Increased risk of minor side product formation. Monitor closely with TLC. |

| >80 °C | Very Fast | Moderate to Low | High risk of significant impurity formation, product degradation, or secondary reactions like decarboxylation.[4] |

Experimental Protocol: Temperature Screening for Optimal Condensation

This protocol outlines a parallel synthesis approach to efficiently identify the optimal reaction temperature.

Objective: To determine the reaction temperature that provides the best balance of yield and purity for the condensation of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde with malononitrile.

Materials:

-

2-Ethoxy-4-(trifluoromethyl)benzaldehyde

-

Malononitrile

-

Piperidine (or other suitable base catalyst)

-

Ethanol (or other suitable solvent)

-

Parallel synthesis reaction block or multiple round-bottom flasks with individual heating/stirring

-

TLC plates, developing chamber, and appropriate eluent system

Procedure:

-

Master Mix Preparation: Prepare a master mix of the reactants to ensure consistency across all reactions. For a 1 mmol scale per reaction, dissolve 2-Ethoxy-4-(trifluoromethyl)benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

-

Reaction Setup: Dispense 5 mL of the master mix into four separate reaction vessels equipped with stir bars and reflux condensers.

-

Catalyst Addition: To each vessel, add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 mol%).

-

Parallel Heating: Place each vessel in a pre-heated reaction block or oil bath set to a different temperature:

-

Vessel 1: 40 °C

-

Vessel 2: 50 °C

-

Vessel 3: 60 °C

-

Vessel 4: 70 °C

-

-

Reaction Monitoring: Start stirring simultaneously. At 30-minute intervals, withdraw a small aliquot from each reaction, quench it in a vial with a drop of dilute acid, and spot it on a TLC plate. Run the starting materials as references.

-

Analysis and Workup:

-

Monitor the consumption of the aldehyde and the formation of the product spot. Note the appearance of any new impurity spots at higher temperatures.

-

Once the reaction at a given temperature appears complete (or is no longer progressing), cool the vessel to room temperature.

-

The product may precipitate upon cooling. If so, collect it by filtration and wash with cold ethanol.[10]

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product via recrystallization or column chromatography.[10]

-

-

Data Comparison: Compare the isolated yield and purity (by TLC, HPLC, or NMR) from each temperature to determine the optimal condition.

Visual Workflow Guides

Diagram 1: Troubleshooting Workflow for Condensation Reactions

Caption: A logical workflow for troubleshooting common issues in condensation reactions.

Diagram 2: Experimental Workflow for Temperature Screening

Caption: Step-by-step experimental workflow for parallel temperature screening.

References

-

Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Available at: [Link]

-

Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

-

Kulkarni, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. organic-chemistry.org. Available at: [Link]

-

Poursellis, G. P., & Tofi, M. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. en.wikipedia.org. Available at: [Link]

-

Nope, E., et al. (2025). Effects of different temperatures on Knoevenagel condensation. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

-

Roy, D. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. AWS. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. masterorganicchemistry.com. Available at: [Link]

-

Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. chem.libretexts.org. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of the condensation reaction conditions. ResearchGate. Available at: [Link]

-

Chemistry Steps. (2024). Aldol Addition and Condensation Reactions – Practice Problems. chemistrysteps.com. Available at: [Link]

-

Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. biotage.com. Available at: [Link]

-

Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. celonpharma.com. Available at: [Link]

-

ResearchGate. (n.d.). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate. Available at: [Link]

Sources

- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. celonpharma.com [celonpharma.com]

- 4. pure.tue.nl [pure.tue.nl]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Column chromatography separation of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde isomers

Case ID: #TFC-2024-08 | Status: Active | Topic: Isomer Separation & Purification

Executive Summary

This guide addresses the chromatographic purification of 2-Ethoxy-4-(trifluoromethyl)benzaldehyde (CAS: N/A for specific isomers, generic class reference). The primary challenge in synthesizing this intermediate (typically via Vilsmeier-Haack formylation or metallation of 1-ethoxy-3-(trifluoromethyl)benzene) is the formation of regioisomers .

Because the trifluoromethyl (

Module 1: The Gradient Scouting Workflow

Standard Operating Procedure (SOP) for Initial Method Development

Do not begin with a full-scale column. You must first validate the separation factor (

Step 1: The "Magic 0.3" TLC Screen

Your target

-

Prepare Solvent Systems:

-

System A: 100% Hexanes (Non-polar baseline)

-

System B: 10% Ethyl Acetate (EtOAc) in Hexanes

-

System C: 20% EtOAc in Hexanes

-

-

Spotting: Apply crude mixture to a silica TLC plate.

-

Visualization: Use UV (254 nm) first. The conjugated aldehyde system is UV-active.

-

Secondary Check: Stain with 2,4-DNP (Dinitrophenylhydrazine) . Aldehydes turn yellow/orange. This confirms which spot is your aldehyde and which are non-carbonyl impurities.

-

-

Criteria: You need a

between the product and the nearest isomer for an easy flash separation. If